molecular formula C21H20N4O2S B2493251 N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide CAS No. 946229-16-9

N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide

Cat. No.: B2493251
CAS No.: 946229-16-9
M. Wt: 392.48
InChI Key: NBJDCPQGWGRHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as 3-methyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide, is a hybrid antimicrobial that combines the effect of two or more agents . It combines thiazole and sulfonamide, groups with known antibacterial activity . The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Mode of Action

The compound interacts with its targets in a distinctive mode of action . It is investigated for its antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . The comparative antibacterial behaviour of drug–peptide complex, drug alone and peptide alone indicates a distinctive mode of action of the drug–peptide complex .

Biochemical Pathways

The compound affects various biochemical pathways. It displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes . The work suggests distinctive modes of antibiotic activity of small molecules when used in conjunction with a cell penetrating peptide .

Pharmacokinetics

The compound’s interaction with the cell-penetrating peptide octaarginine suggests it may have unique absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound exhibits potent antibacterial activity. It displays low minimum inhibitory concentration (MIC) against S. aureus and A. xylosoxidans . The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes and shows negligible haemolytic activity towards human red blood cells .

Properties

IUPAC Name

3-methyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-13(2)16-8-6-9-18-19(16)23-21(28-18)25(12-15-7-4-5-10-22-15)20(26)17-11-14(3)24-27-17/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJDCPQGWGRHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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